Alanine mustard

LAT1 transport nitrogen mustard substrate specificity

Alanine mustard (CAS 2752-21-8), chemically 2-[bis(2-chloroethyl)amino]propanoic acid hydrochloride (C₇H₁₄Cl₃NO₂, MW 250.55 g·mol⁻¹), is a bifunctional nitrogen mustard alkylating agent. Unlike the clinically established phenylalanine mustard (melphalan, CAS 148-82-3), alanine mustard bears the bis(2-chloroethyl)amino warhead directly on the α-carbon of alanine, resulting in a smaller, aliphatic amino acid scaffold that dictates distinct molecular recognition by the L-type amino acid transporter 1 (LAT1).

Molecular Formula C7H14Cl3NO2
Molecular Weight 250.5 g/mol
CAS No. 2752-21-8
Cat. No. B10782589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine mustard
CAS2752-21-8
Molecular FormulaC7H14Cl3NO2
Molecular Weight250.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(CCCl)CCCl.Cl
InChIInChI=1S/C7H13Cl2NO2.ClH/c1-6(7(11)12)10(4-2-8)5-3-9;/h6H,2-5H2,1H3,(H,11,12);1H
InChIKeyOSFZRZNDOBDGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alanine Mustard (CAS 2752-21-8) – Core Chemical Identity & Procurement Baseline


Alanine mustard (CAS 2752-21-8), chemically 2-[bis(2-chloroethyl)amino]propanoic acid hydrochloride (C₇H₁₄Cl₃NO₂, MW 250.55 g·mol⁻¹), is a bifunctional nitrogen mustard alkylating agent . Unlike the clinically established phenylalanine mustard (melphalan, CAS 148-82-3), alanine mustard bears the bis(2-chloroethyl)amino warhead directly on the α-carbon of alanine, resulting in a smaller, aliphatic amino acid scaffold that dictates distinct molecular recognition by the L-type amino acid transporter 1 (LAT1) [1].

Why Alanine Mustard Cannot Be Swapped with Melphalan or Other Amino Acid Mustards


Amino acid mustards rely on the L-type amino acid transporter 1 (LAT1) for crossing blood–tissue barriers and for cellular uptake, yet LAT1 substrate recognition is highly sensitive to the amino acid side chain [1]. Substituting alanine mustard for melphalan or other amino acid mustards without accounting for this transporter specificity can lead to drastically different pharmacokinetics and tissue distribution, undermining both efficacy and safety predictions [2].

Alanine Mustard: Quantitative Differentiation Evidence vs. Closest Analogs


LAT1-Mediated [³H]Phenylalanine Uptake Inhibition: Alanine Mustard vs. Melphalan

In TR-iBRB2 rat retinal capillary endothelial cells that endogenously express LAT1, alanine mustard at 100 mM permitted 95.1 ± 5.9 % of control [³H]L-phenylalanine (Phe) uptake, indicating negligible competition for the transporter [1]. Under identical conditions, melphalan (phenylalanine mustard) reduced [³H]Phe uptake to 42.3 % of control (i.e., 57.7 % inhibition) with a competitive inhibition constant (Ki) of 101 mM [1]. Aromatic amino acid mustards tyrosine-mustard and phenylglycine-mustard also strongly inhibited uptake (51.4 % and 47.7 % inhibition, respectively) [1]. Thus, alanine mustard exhibits >12‑fold weaker LAT1 interaction than melphalan.

LAT1 transport nitrogen mustard substrate specificity

LAT1 Substrate Efflux Capability: Alanine Mustard vs. Phenylglycine-Mustard

True LAT1 substrates must trigger efflux of preloaded [³H]Phe via the transporter's obligatory exchange mechanism. Phenylglycine-mustard induced clear [³H]Phe efflux from TR-iBRB2 cells, confirming it is a transported substrate [1]. In contrast, alanine-mustard, like melphalan and the other aliphatic amino acid mustards tested, failed to induce any significant efflux above background, indicating it is not a transportable LAT1 substrate [1].

LAT1 efflux amino acid mustard transporter substrate

Procurement-Driven Application Scenarios for Alanine Mustard Based on Quantitative Differentiation


LAT1-Independent Cytotoxic Payload for Tumors with Low LAT1 Expression

Because alanine mustard does not require LAT1 for cellular entry (95.1 % residual [³H]Phe uptake at 100 mM [1]), it can serve as an alkylating payload in tumor models that downregulate LAT1, where melphalan and other LAT1-dependent mustards show reduced uptake. This makes alanine mustard a strategic choice for profiling cytotoxicity in LAT1-negative cancer lines.

Negative Control Compound for LAT1-Mediated Transport Assays

Alanine mustard's failure to inhibit [³H]Phe uptake or induce efflux establishes it as an ideal negative control for high‑throughput screening of LAT1 substrates and inhibitors [1]. Its use alongside phenylglycine‑mustard (a transportable substrate) provides a binary yes/no benchmark for validating transporter assay performance.

Synthetic Scaffold for Structure–Activity Relationship (SAR) Studies on Amino Acid Mustards

The minimal alanine backbone of alanine mustard permits systematic side-chain elaboration, enabling medicinal chemists to probe the structural determinants of LAT1 recognition. This approach was directly employed by Hosoya et al. to convert the non‑substrate alanine-mustard into the transported substrate phenylglycine‑mustard [1], demonstrating its utility as a starting material for SAR campaigns.

Comparative Toxicology and Off-Target Profiling of Nitrogen Mustards

Because alanine mustard is not transported by LAT1, it exhibits a distinct tissue‑distribution profile relative to melphalan [1]. Researchers can procure alanine mustard as a matched comparator to dissect LAT1‑dependent vs. LAT1‑independent toxicities in normal tissues that express high levels of the transporter (e.g., blood–brain barrier, retina).

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